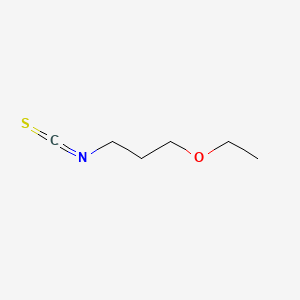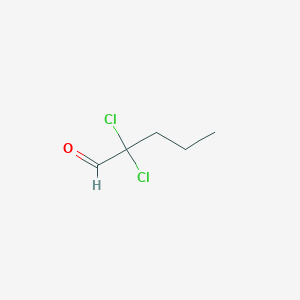
4,4'-Diisothiocyanatodiphenylmethane
Vue d'ensemble
Description
4,4’-Diisothiocyanatodiphenylmethane is a chemical compound with the formula C₁₅H₁₀N₂S₂ . It is an irritant and is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of 4,4’-Diisothiocyanatodiphenylmethane involves the reaction of aniline with phosgene. The reaction produces 4,4’-dichlorodiphenylmethane, which is further treated with potassium isothiocyanate to produce the final product.Molecular Structure Analysis
The molecular structure of 4,4’-Diisothiocyanatodiphenylmethane is represented by the formula C₁₅H₁₀N₂S₂ . The InChI representation of the molecule is InChI=1S/C15H10N2S2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-8H,9H2 .Physical And Chemical Properties Analysis
4,4’-Diisothiocyanatodiphenylmethane is a yellow crystalline solid at room temperature. It has a melting point of 137-139°C . The compound is sparingly soluble in water but soluble in most organic solvents like benzene, toluene, and chloroform.Applications De Recherche Scientifique
-
Polyurethane Production
- Application : The compound is immensely important in the manufacturing of polyurethanes .
- Method : The synthesis of 4,4’-Methylenediphenyl diisocyanate (4,4’-MDI) involves the reaction of 4,4’-diaminodiphenylmethane and dimethyl carbonate (DMC) as starting materials, which are nontoxic in nature .
- Results : Under optimal conditions, the yield of MDI compared to that of Zn (OAc) 2 – [EAmim]BF 4 catalyst increased up to 96% .
-
Industrial Strength Adhesive
- Application : 4,4’-MDI is used as an industrial strength adhesive, which is available to end consumers as various high-strength bottled glue preparations .
- Method : The specific methods of application or experimental procedures would depend on the specific adhesive being synthesized. This typically involves complex organic chemistry reactions .
- Results : The results or outcomes obtained would also depend on the specific adhesive being synthesized. In general, the compound could be used to create a wide range of adhesive products .
Safety And Hazards
4,4’-Diisothiocyanatodiphenylmethane is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, inhaled, or comes in contact with skin . Safety precautions should be taken when handling this compound, including wearing protective clothing, goggles, and gloves .
Propriétés
IUPAC Name |
1-isothiocyanato-4-[(4-isothiocyanatophenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNVWXWBSJKVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=S)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374300 | |
| Record name | 4,4'-Diisothiocyanatodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Diisothiocyanatodiphenylmethane | |
CAS RN |
2798-05-2 | |
| Record name | 4,4'-Diisothiocyanatodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Methylenebis(phenyl isothiocyanate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-Dichloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B1597631.png)









